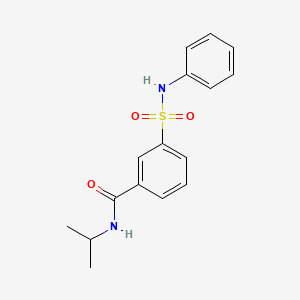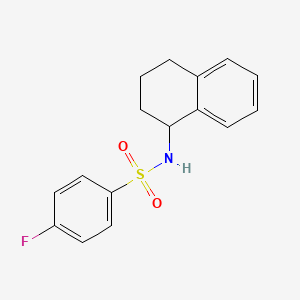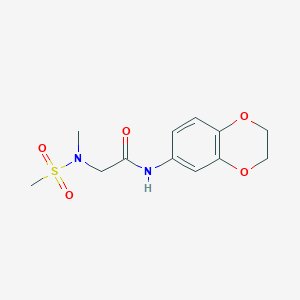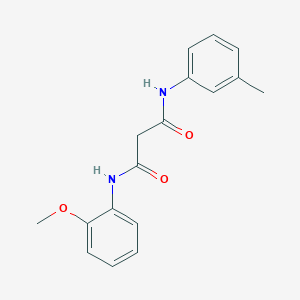![molecular formula C16H18N6O2S2 B4463117 4-(1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B4463117.png)
4-(1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine
Übersicht
Beschreibung
4-(1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine, also known as TAK-659, is a small-molecule inhibitor that has been developed by Takeda Pharmaceuticals for the treatment of various diseases. This compound has been shown to have potent activity against several kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK).
Wirkmechanismus
4-(1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine inhibits BTK and ITK by binding to the ATP-binding site of these kinases. By inhibiting these kinases, 4-(1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine blocks the downstream signaling pathways that are involved in the activation of immune cells, leading to the suppression of immune cell function.
Biochemical and Physiological Effects:
4-(1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine has been shown to have potent activity against various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. In addition, 4-(1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine has been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine is its potent activity against BTK and ITK, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of 4-(1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine is its potential toxicity, which may limit its clinical use.
Zukünftige Richtungen
For the development of 4-(1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine include the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of new therapeutic applications for this compound. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of 4-(1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine.
Wissenschaftliche Forschungsanwendungen
4-(1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 4-(1H-imidazol-1-yl)-2-methyl-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine has been shown to have potent activity against BTK and ITK, which are important kinases involved in the regulation of immune cell function.
Eigenschaften
IUPAC Name |
4-imidazol-1-yl-2-methyl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-13-18-14(11-15(19-13)21-5-4-17-12-21)20-6-8-22(9-7-20)26(23,24)16-3-2-10-25-16/h2-5,10-12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYMLDDVEHIUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-ethoxyphenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4463047.png)

![1-(2-methoxyphenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4463056.png)


![4-methyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4463068.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4463074.png)

![N-(3-chloro-4-methoxyphenyl)-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463102.png)
![1-{[3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4463109.png)
![N-(2,6-diethylthieno[2,3-d]pyrimidin-4-yl)alanine](/img/structure/B4463111.png)

![4-tert-butyl-N-methyl-N-[3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B4463118.png)
